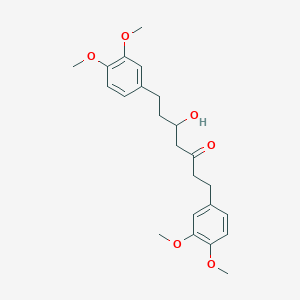![molecular formula C22H34N2O6 B14359023 Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate CAS No. 91480-78-3](/img/structure/B14359023.png)
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters and amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common route involves the esterification of 4-butoxy-4-oxobut-2-enoic acid with butanol, followed by the reaction with 2,5-dimethylpiperazine under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl (2E)-4-[(tert-butoxy)peroxy]-4-oxobut-2-enoate
- 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
Uniqueness
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications .
Propiedades
Número CAS |
91480-78-3 |
|---|---|
Fórmula molecular |
C22H34N2O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C22H34N2O6/c1-5-7-13-29-21(27)11-9-19(25)23-15-18(4)24(16-17(23)3)20(26)10-12-22(28)30-14-8-6-2/h9-12,17-18H,5-8,13-16H2,1-4H3 |
Clave InChI |
MOKPUXYDMNIIEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=CC(=O)N1CC(N(CC1C)C(=O)C=CC(=O)OCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)
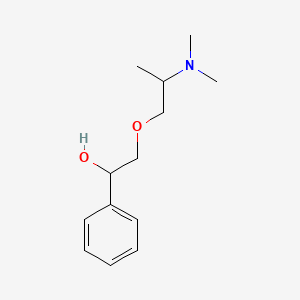
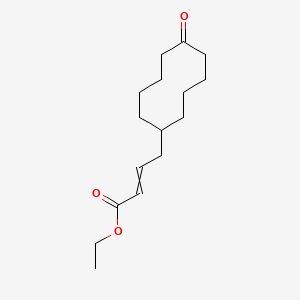



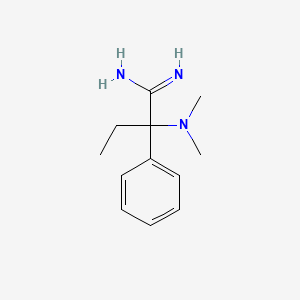
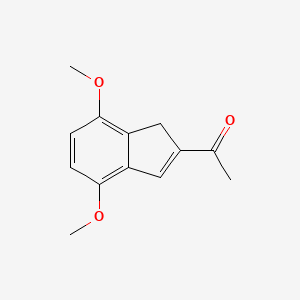

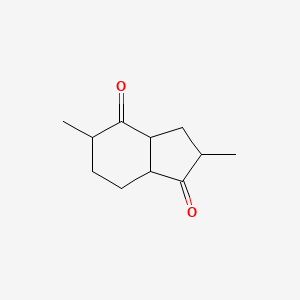
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
